molecular formula C13H14N2O3S B11006596 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide

Cat. No.: B11006596
M. Wt: 278.33 g/mol
InChI Key: TXDJLJGFZOFTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide is a complex organic compound characterized by the presence of an indole ring and a thiolane ring with a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-6-carboxamide core, followed by the introduction of the thiolane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the thiolane ring or the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide stands out due to its combination of the indole and thiolane rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C13H14N2O3S/c16-13(15-11-4-6-19(17,18)8-11)10-2-1-9-3-5-14-12(9)7-10/h1-3,5,7,11,14H,4,6,8H2,(H,15,16)

InChI Key

TXDJLJGFZOFTMH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.